Methyl 3-(prop-2-enamido)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(prop-2-enamido)propanoate can be synthesized through the reaction of acryloyl chloride with methyl 3-aminopropanoate under controlled conditions . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production . The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(prop-2-enamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can replace the acryloyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-(prop-2-enamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(prop-2-enamido)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(acryloylamino)propanoate
- Methyl 3-(prop-2-enamido)butanoate
- Methyl 3-(prop-2-enamido)pentanoate
Uniqueness
Methyl 3-(prop-2-enamido)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(prop-2-enoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVTCUBXYZCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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